Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) that acts as a potent inhibitor of vitamin K epoxide reductase (VKOR). [, , , , ] Unlike warfarin, the current standard of care for VKA therapy, Tecarfarin's metabolism is independent of the cytochrome P450 system. [, , , ] Instead, Tecarfarin is primarily metabolized by esterases, specifically human carboxylesterase 2 (hCE-2), leading to the formation of a single, inactive carboxylic acid metabolite, ATI-5900. [, , , , ] This difference in metabolic pathway offers potential advantages over warfarin, including reduced drug-drug and drug-food interactions, as well as less variability in response due to genetic polymorphisms in CYP enzymes. [, , , , , ]
Tecarfarin is a novel anticoagulant compound classified as a vitamin K antagonist. It is under development primarily for the prevention and treatment of thromboembolic disorders. Tecarfarin works by inhibiting the enzyme vitamin K epoxide reductase, which is crucial for the activation of several clotting factors. This mechanism positions tecarfarin as a potential alternative to warfarin, particularly in patients who may experience adverse interactions with other medications.
Tecarfarin, also known by its developmental code ATI-5923, belongs to the class of drugs known as vitamin K epoxide reductase inhibitors. This class includes other compounds such as warfarin, which has been widely used for decades. Tecarfarin is distinguished by its reduced propensity for drug interactions, making it particularly appealing for patients with complex medication regimens or those with chronic kidney disease .
The synthesis of tecarfarin involves several critical steps:
Tecarfarin has the following chemical formula: with a molar mass of approximately 460.328 g/mol. Its structure features a complex arrangement that includes a chromenyl moiety, which is significant for its biological activity. The three-dimensional conformation of tecarfarin allows it to effectively bind to vitamin K epoxide reductase, thereby inhibiting its activity .
Tecarfarin undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
Tecarfarin exerts its anticoagulant effects by selectively inhibiting vitamin K epoxide reductase (VKOR). This enzyme is vital for the regeneration of active vitamin K from its epoxide form, which is necessary for the synthesis of active clotting factors II (prothrombin), VII, IX, and X. By inhibiting VKOR, tecarfarin effectively reduces the levels of these clotting factors in circulation, thereby diminishing the risk of thrombosis .
Key pharmacokinetic parameters include an elimination half-life ranging from 87 to 136 hours, indicating prolonged action compared to warfarin .
The primary applications of tecarfarin are in the fields of medicine and pharmacology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3